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N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide

FGFR1 kinase inhibition 7-azaindole SAR oncology target engagement

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide (CAS 1797957-25-5; molecular formula C₁₈H₂₁N₃O₂S; MW 343.45 g/mol; InChI Key: TXDKARNOROZMHU-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) sulfonamide class. The compound incorporates a 7-azaindole core recognized as a privileged kinase hinge-binding scaffold, linked via a three-carbon propyl spacer to a 2,4-dimethylbenzenesulfonamide moiety.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 1797957-25-5
Cat. No. B2874732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide
CAS1797957-25-5
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)C
InChIInChI=1S/C18H21N3O2S/c1-14-6-7-17(15(2)13-14)24(22,23)20-10-4-11-21-12-8-16-5-3-9-19-18(16)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3
InChIKeyTXDKARNOROZMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide (CAS 1797957-25-5): FGFR-Targeted 7-Azaindole Sulfonamide for Oncology Research Procurement


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide (CAS 1797957-25-5; molecular formula C₁₈H₂₁N₃O₂S; MW 343.45 g/mol; InChI Key: TXDKARNOROZMHU-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) sulfonamide class . The compound incorporates a 7-azaindole core recognized as a privileged kinase hinge-binding scaffold, linked via a three-carbon propyl spacer to a 2,4-dimethylbenzenesulfonamide moiety [1]. This chemotype is associated with inhibition of Fibroblast Growth Factor Receptors (FGFR1–4), a clinically validated oncology target family implicated in tumor proliferation, angiogenesis, and resistance to therapy [2]. The compound is primarily supplied as a research-grade tool compound for FGFR pathway interrogation and structure–activity relationship (SAR) exploration, with typical vendor-reported purity ≥95% .

Why N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide Cannot Be Interchanged with Generic 7-Azaindole Sulfonamides


Within the 7-azaindole sulfonamide class, even modest structural modifications produce substantial shifts in FGFR isoform selectivity, cellular potency, and ligand efficiency. The Su et al. (2021) SAR study demonstrated that altering the substituent on the phenyl ring of benzenesulfonamide derivatives changed FGFR1 inhibitory activity by over 270-fold (from IC₅₀ = 7 nM for the optimized 3,5-dimethoxyphenyl derivative 4h to IC₅₀ = 1900 nM for the unsubstituted phenyl lead compound 1) [1]. The 2,4-dimethyl substitution pattern on the benzenesulfonamide moiety of the target compound introduces distinct steric bulk and altered lipophilicity relative to the unsubstituted benzenesulfonamide analog [N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide] or the butane-1-sulfonamide analog, each of which would be expected to exhibit different hydrophobic pocket occupancy, hinge-region binding kinetics, and FGFR paralog selectivity profiles [2]. Generic substitution without experimental verification of target engagement and selectivity therefore carries a high risk of producing non-equivalent biological outcomes in FGFR-dependent assays.

Quantitative Differentiation Evidence: N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide vs. Structural Analogs and Class Benchmarks


FGFR1 Inhibitory Potency: Class-Level Benchmarking Against the 1H-Pyrrolo[2,3-b]pyridine Chemotype Lead Series

While compound-specific FGFR IC₅₀ data for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide are not published in peer-reviewed literature, class-level inference from the structurally related 1H-pyrrolo[2,3-b]pyridine series establishes the performance range for this chemotype. In the Su et al. (2021) study, the most potent compound 4h achieved FGFR1 IC₅₀ = 7 nM, representing a 271-fold improvement over the initial lead compound 1 (FGFR1 IC₅₀ = 1900 nM) through systematic substitution at the phenyl ring [1]. The clinical FGFR inhibitor AZD-4547, used as a positive control in the same study, exhibited FGFR1 IC₅₀ = 0.8 nM. The target compound, bearing a 2,4-dimethyl substitution on the benzenesulfonamide ring, is structurally positioned as an intermediate-complexity analog suitable for probing hydrophobic pocket tolerance in FGFR1.

FGFR1 kinase inhibition 7-azaindole SAR oncology target engagement

Structural Differentiation: 2,4-Dimethylbenzenesulfonamide vs. Unsubstituted Benzenesulfonamide Analog

The target compound differs from the unsubstituted benzenesulfonamide analog [N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide] by the presence of two methyl groups at the 2- and 4-positions of the benzenesulfonamide ring. In the Su et al. (2021) SAR series, introduction of substituents to the phenyl ring of the benzenesulfonamide moiety dramatically altered FGFR1 potency: compound 4a (trifluoromethyl substitution) achieved FGFR1 IC₅₀ = 83 nM compared to compound 1 (unsubstituted) at 1900 nM, demonstrating that phenyl ring substitution is a critical driver of target engagement [1]. The 2,4-dimethyl pattern provides distinct steric and electronic properties: the ortho-methyl group constrains rotational freedom of the sulfonamide bond, while the para-methyl group modulates π-stacking interactions within the hydrophobic pocket. By contrast, the butane-1-sulfonamide analog [N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide] replaces the aromatic sulfonamide entirely with an alkyl chain, predicted to abolish key aromatic interactions with the FGFR hydrophobic pocket [2].

Structure–activity relationship sulfonamide substitution FGFR inhibitor design

Cytotoxicity Benchmarking: Class-Level Antiproliferative Activity in Breast and Lung Cancer Cell Lines

The 2024 study by Ghorab et al. evaluated a series of 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues against MCF-7 breast cancer and A549 lung cancer cell lines. The most active compounds (6g and 7f) exhibited IC₅₀ values of 22.3 ± 0.1 µg/mL and 31.4 ± 0.5 µg/mL against MCF-7, and 24.4 ± 0.2 µg/mL and 36.3 ± 0.1 µg/mL against A549 cells, respectively [1]. This cytotoxicity range provides a class-level benchmark for the target compound. The study further established that morpholine-substituted sulfonamides (6a–h) showed superior activity compared to N-methylpiperazine-substituted compounds (7a–g), highlighting the sensitivity of cellular potency to the nature of the sulfonamide substituent. The target compound, with its 2,4-dimethylbenzenesulfonamide moiety, represents a distinct substitution pattern not evaluated in this series, and its antiproliferative activity would need to be experimentally determined [1].

Anticancer cytotoxicity MCF-7 A549 sulfonamide antiproliferative

Kinase Selectivity Profiling: FGFR Paralog Selectivity Patterns of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The Su et al. (2021) study provides quantitative FGFR paralog selectivity data for the 1H-pyrrolo[2,3-b]pyridine chemotype. Compound 4h demonstrated a clear selectivity window: FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM, representing ~100-fold selectivity for FGFR1 over FGFR4 [1]. This FGFR4-sparing profile is noteworthy because FGFR4 inhibition is associated with hyperphosphatemia and tissue mineralization toxicities observed with pan-FGFR clinical inhibitors [2]. The clinical benchmark AZD-4547 exhibited a different selectivity pattern: FGFR1 IC₅₀ = 0.8 nM, FGFR2 IC₅₀ = 1 nM, FGFR3 IC₅₀ = 2 nM, FGFR4 IC₅₀ = 47 nM, showing only ~59-fold FGFR1/FGFR4 selectivity [1]. The target compound's distinct 2,4-dimethylbenzenesulfonamide moiety is predicted to occupy the hydrophobic pocket differently than the 3,5-dimethoxyphenyl group of 4h, potentially yielding an altered FGFR paralog selectivity signature.

FGFR isoform selectivity FGFR4 sparing kinase panel screening

Ligand Efficiency and Molecular Properties: Physicochemical Differentiation from Clinical FGFR Inhibitors

The Su et al. (2021) study highlighted ligand efficiency (LE) as a key optimization metric for the 1H-pyrrolo[2,3-b]pyridine series. Compound 4h achieved an LE of 0.44, representing a substantial improvement from compound 1 (LE = 0.13) [1]. The target compound (MW = 343.45) has a molecular weight significantly lower than clinical FGFR inhibitors such as Erdafitinib (MW = 446.5) and Futibatinib (MW = 418.4), positioning it in a favorable property space for lead optimization [2]. The 2,4-dimethyl substitution pattern adds moderate lipophilicity (predicted ΔcLogP ≈ +0.6–0.8 vs. unsubstituted analog) without exceeding typical lead-like thresholds. This contrasts with the butane-1-sulfonamide analog, which sacrifices the aromatic sulfonamide's capacity for π-stacking interactions with FGFR hydrophobic pocket residues such as F489 [1].

Ligand efficiency drug-likeness physicochemical properties lead optimization

Cellular Mechanism of Action: FGFR Pathway Inhibition and Anti-Proliferative Effects in the 7-Azaindole Class

The Su et al. (2021) study demonstrated that compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, inhibited 4T1 mouse breast cancer cell proliferation by 57% at 10 µM after 72 h of continuous exposure, and significantly suppressed both migration and invasion of 4T1 cells [1]. This cellular phenotype—inhibition of proliferation, migration, and invasion—is consistent with FGFR pathway disruption and has been observed across multiple 7-azaindole-based FGFR inhibitors [2]. The target compound, bearing the same 7-azaindole hinge-binding core and a propyl-linked sulfonamide, is predicted to engage FGFRs via a similar binding mode, forming two hydrogen bonds with the hinge residues E562 and A564 of FGFR1 [1]. Experimental confirmation of cellular potency, FGFR-dependent mechanism, and downstream pathway modulation (pFRS2, pERK) for this specific compound remains to be reported.

FGFR signaling cell proliferation inhibition apoptosis induction 4T1 breast cancer

Recommended Application Scenarios for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide in FGFR-Targeted Research Programs


FGFR Paralog Selectivity Profiling in Kinase Panel Screens

The compound is suited as a probe for exploring how 2,4-dimethyl substitution on the benzenesulfonamide moiety affects FGFR1–4 paralog selectivity. As demonstrated by Su et al. (2021), the 1H-pyrrolo[2,3-b]pyridine scaffold can achieve ~100-fold FGFR1/FGFR4 selectivity depending on the substitution pattern [1]. This compound should be profiled alongside the unsubstituted benzenesulfonamide analog and compound 4h to map how incremental changes in aryl sulfonamide substitution modulate FGFR paralog selectivity, using AZD-4547 (FGFR1 IC₅₀ = 0.8 nM) as a reference standard [1].

Structure–Activity Relationship (SAR) Studies of 7-Azaindole Sulfonamide FGFR Inhibitors

The compound fills a specific gap in the SAR matrix of 1H-pyrrolo[2,3-b]pyridine sulfonamides by providing the 2,4-dimethyl substitution pattern on the benzenesulfonamide ring—a combination not evaluated in the published Ghorab et al. (2024) series, which focused on morpholine and N-methylpiperazine sulfonamide variants [2]. Systematic comparison with the unsubstituted benzenesulfonamide, 4-methyl, 2-methyl, and 3,5-dimethoxy analogs will elucidate the contribution of ortho- and para-methyl groups to FGFR binding affinity and cellular potency.

FGFR-Dependent Cancer Cell Line Screening and Biomarker Validation

The compound can be deployed for antiproliferative screening across FGFR-dependent cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7, A549) to benchmark its cellular potency against published class data. The Su et al. (2021) study provides cellular inhibition benchmarks (e.g., compound 4h: 57% 4T1 inhibition at 10 µM) and downstream pharmacodynamic markers including pFRS2 and pERK modulation for mechanism-of-action confirmation [1]. Cell lines with defined FGFR amplifications, fusions, or mutations (e.g., FGFR2-amplified SNU-16 gastric cancer, FGFR3-translocated RT112 bladder cancer) are particularly appropriate for evaluating FGFR-dependence of any observed antiproliferative effects.

Lead Optimization Starting Point for FGFR1–3 Selective Inhibitor Programs

With a molecular weight of 343.45 g/mol—substantially lower than clinical FGFR inhibitors Erdafitinib (MW 446.5) and Futibatinib (MW 418.4)—the compound resides in favorable lead-like chemical space and provides multiple vectors for property optimization [3] [4]. The propyl linker offers conformational flexibility that can be constrained, and the 2,4-dimethyl substitution positions can be systematically varied to improve potency while monitoring ligand efficiency (benchmark: compound 4h LE = 0.44 [1]). The FGFR4-sparing profile of the chemotype class further supports development toward FGFR1–3-selective inhibitors with potentially reduced hyperphosphatemia liability [5].

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